Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized through a series of reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Carboxylate Group: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.
Addition of the Pyrazolidine Moiety: The pyrazolidine ring is formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Final Coupling: The final step involves coupling the pyrazolidine derivative with the thiophene ester under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the pyrazolidine and thiophene rings, along with the ester and amide functionalities, makes it a versatile scaffold for the design of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated nature of the thiophene ring.
Mechanism of Action
The mechanism by which Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s amide and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate
- Methyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate
- Ethyl 5-ethyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)furan-3-carboxylate
Uniqueness
This compound is unique due to the specific combination of functional groups and the thiophene ring. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-4-8-6-9(14(20)21-5-2)13(22-8)15-12(19)10-7-11(18)16-17(10)3/h6,10H,4-5,7H2,1-3H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWZCZSJZFOGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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